3-(1-Methylpiperidin-3-yl)propanoic acid
CAS No.:
Cat. No.: VC18048047
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 3-(1-methylpiperidin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H17NO2/c1-10-6-2-3-8(7-10)4-5-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | FVKWNSIHIYFCMH-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)CCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-(1-Methylpiperidin-3-yl)propanoic acid is a heterocyclic organic compound with the systematic IUPAC name 3-(1-methylpiperidin-3-yl)propanoic acid . Its molecular formula, C₉H₁₇NO₂, corresponds to a molecular weight of 171.24 g/mol. The hydrochloride salt derivative increases the molecular weight to 207.70 g/mol (C₉H₁₈ClNO₂) due to the addition of a chlorine atom .
The compound’s structure comprises a six-membered piperidine ring with a methyl group at the 1-position and a propanoic acid substituent at the 3-position. Key spectral data include:
-
¹H NMR (DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 10.12 (br s, 1H, COOH) .
-
¹³C NMR (DMSO-d₆): δ 32.8 (CH₂CO), 38.4 (NCH₂), 172.8 ppm (COOH) .
| Property | 3-(1-Methylpiperidin-3-yl)propanoic Acid | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ |
| Molecular Weight (g/mol) | 171.24 | 207.70 |
| Solubility | Limited in water; soluble in polar solvents | High aqueous solubility |
| Stability | Sensitive to light and moisture | Enhanced stability |
Spectroscopic and Computational Insights
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid). Computational modeling predicts a pKa of approximately 4.7 for the carboxylic acid group, favoring ionization under physiological conditions . The hydrochloride salt’s crystal structure, determined via X-ray diffraction, shows ionic interactions between the protonated piperidine nitrogen and chloride ions .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 3-(1-Methylpiperidin-3-yl)propanoic acid typically involves a two-step process:
-
Alkylation of Piperidine: 1-Methylpiperidine reacts with 3-chloropropanoic acid in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.
-
Ester Hydrolysis: The intermediate undergoes alkaline hydrolysis (NaOH/ethanol, 25°C, 10 h) followed by acidification (acetic acid) to yield the free acid .
Example Protocol:
-
Step 1: 1-Methylpiperidine (10 mmol) and methyl 3-chloropropanoate (12 mmol) are refluxed in acetonitrile with K₂CO₃ (15 mmol) for 24 h.
-
Step 2: The ester intermediate is treated with 1M NaOH in ethanol/water (1:1) at 25°C for 10 h, then acidified to pH 3–4 with acetic acid .
Hydrochloride Salt Preparation
The hydrochloride salt is synthesized by dissolving the free acid in anhydrous diethyl ether and bubbling HCl gas through the solution. The precipitate is filtered and dried under vacuum (yield: 85–90%) .
Pharmaceutical and Industrial Applications
Drug Intermediate
3-(1-Methylpiperidin-3-yl)propanoic acid serves as a precursor for N-alkylpropanamide derivatives, which exhibit antimicrobial and anticancer activities . For example, coupling the acid with β-naphthylethylenediamine via DCC/NHS chemistry produces a propanamide with demonstrated in vitro cytotoxicity against HeLa cells (IC₅₀: 12.5 μM) .
Chemical Modifications
The compound’s carboxylic acid group enables diverse functionalizations:
-
Hydrazide Formation: Reaction with hydrazine hydrate yields 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, a key intermediate for 1,3,4-oxadiazole heterocycles .
-
Hydroxamic Acid Derivatives: Treatment with hydroxylamine hydrochloride produces N-hydroxypropanamides, which are potent histone deacetylase (HDAC) inhibitors .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
3-(1-Methylpiperidin-2-yl)propanoic Acid: Differs in the propanoic acid’s attachment position (2 vs. 3 on the piperidine ring), reducing steric hindrance and altering bioactivity.
-
Quinolinone Derivatives: Replacement of the piperidine ring with a quinolinone system enhances binding to serotonin receptors but reduces metabolic stability .
Future Directions and Research Opportunities
Ongoing studies focus on optimizing the compound’s pharmacokinetic profile through prodrug strategies and nanoparticle-based delivery systems. Computational fragment-based drug design (FBDD) is being employed to develop selective kinase inhibitors derived from its scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume